Cas no 1361567-13-6 (6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid)

6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid
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- Inchi: 1S/C12H6Cl3NO2/c13-8-3-1-6(5-9(8)14)11-7(12(17)18)2-4-10(15)16-11/h1-5H,(H,17,18)
- InChI Key: SDYFAJYZAFRCPB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C(C(=O)O)=CC=C(N=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- XLogP3: 4.3
- Topological Polar Surface Area: 50.2
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023811-500mg |
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid |
1361567-13-6 | 97% | 500mg |
$970.20 | 2022-03-01 | |
Alichem | A023023811-250mg |
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid |
1361567-13-6 | 97% | 250mg |
$714.00 | 2022-03-01 | |
Alichem | A023023811-1g |
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid |
1361567-13-6 | 97% | 1g |
$1,663.20 | 2022-03-01 |
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
Additional information on 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid
Comprehensive Overview of 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid (CAS No. 1361567-13-6)
6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its CAS number 1361567-13-6 serves as a unique identifier, ensuring precise classification in chemical databases. This compound belongs to the nicotinic acid derivatives family, which is widely studied for its potential in drug discovery and material science. Researchers are increasingly interested in its structural properties, which contribute to its reactivity and functional versatility.
The compound's name highlights its molecular structure: a nicotinic acid backbone substituted with chloro and dichlorophenyl groups. These substitutions enhance its electronic and steric properties, making it valuable for designing novel bioactive molecules. In recent years, the demand for halogenated aromatic compounds like this has surged due to their role in developing herbicides, fungicides, and pharmaceutical intermediates. This aligns with the growing focus on sustainable agriculture and precision medicine.
From a synthetic chemistry perspective, 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid is often synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Its chlorinated aromatic rings provide excellent sites for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening. This adaptability makes it a hotspot in medicinal chemistry and drug design, particularly for targeting enzyme inhibition or receptor modulation.
Environmental and regulatory considerations are also critical when discussing this compound. While not classified as hazardous under current guidelines, its chlorinated structure warrants careful handling to minimize ecological impact. Researchers are exploring green chemistry approaches to synthesize and degrade such compounds efficiently, addressing concerns about persistent organic pollutants (POPs). This ties into broader industry trends toward eco-friendly synthesis and waste reduction.
In the pharmaceutical sector, 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid has been investigated for its potential as a building block in small-molecule drugs. Its ability to interact with biological targets, such as kinases or GPCRs, has sparked interest in therapeutic areas like oncology and metabolic disorders. Computational studies, including molecular docking and QSAR modeling, further validate its utility in rational drug design.
Market trends indicate rising demand for custom synthesis and contract research services involving such niche compounds. Companies specializing in fine chemicals and API intermediates are scaling production to meet academic and industrial needs. Additionally, patent filings related to its derivatives have increased, reflecting its commercial potential in intellectual property-driven sectors.
For researchers sourcing CAS 1361567-13-6, quality control is paramount. Analytical techniques like HPLC, NMR, and mass spectrometry ensure purity and consistency, which are critical for reproducible results. Suppliers often provide technical data sheets (TDS) and material safety data sheets (MSDS) to comply with global standards, catering to laboratories prioritizing regulatory compliance.
In summary, 6-Chloro-2-(3,4-dichlorophenyl)nicotinic acid exemplifies the intersection of chemistry and innovation. Its multifaceted applications—from crop protection to drug development—underscore its relevance in solving modern scientific challenges. As industries pivot toward sustainability and precision, this compound will likely remain a key player in advancing research and technology.
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